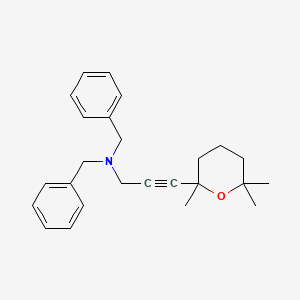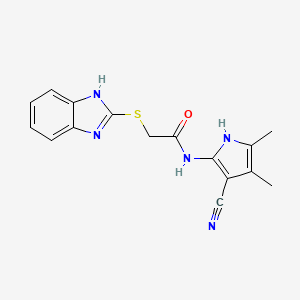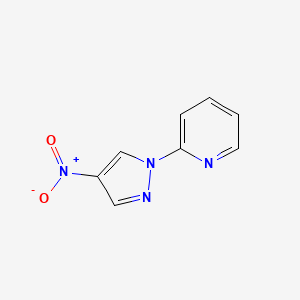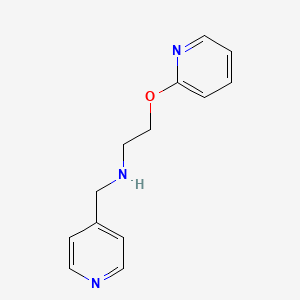
N,N-dibenzyl-3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a dibenzylamine moiety and a trimethyloxan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the propargyl position, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium azide, halogens, and other nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical applications.
Scientific Research Applications
DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
DIBENZYLAMINE: A simpler analog without the propargyl and trimethyloxan groups.
PROPARGYLAMINE: Contains the propargyl group but lacks the dibenzyl and trimethyloxan moieties.
TRIMETHYLOXAN DERIVATIVES: Compounds with the trimethyloxan group but different substituents.
Uniqueness
DIBENZYL[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]AMINE is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H31NO |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N,N-dibenzyl-3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C25H31NO/c1-24(2)16-10-17-25(3,27-24)18-11-19-26(20-22-12-6-4-7-13-22)21-23-14-8-5-9-15-23/h4-9,12-15H,10,16-17,19-21H2,1-3H3 |
InChI Key |
QTHDZEBWIXNPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate](/img/structure/B11476091.png)
![2-(4-hydroxy-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-isoindole-1,3(2H)-dione (non-preferred name)](/img/structure/B11476096.png)



![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11476108.png)
![N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11476122.png)


![2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11476137.png)
![butyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11476147.png)
![7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11476160.png)
![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)
